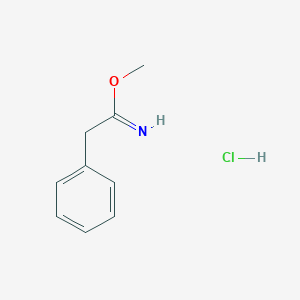

Methyl 2-phenylacetimidate hydrochloride

Description

Methyl 2-phenylacetimidate hydrochloride is an organic compound belonging to the acetimidate ester family, characterized by a phenyl group attached to the acetimidate moiety and a methyl ester group. This compound is typically synthesized via nucleophilic substitution or condensation reactions, often involving amines and activated esters. The hydrochloride salt form enhances solubility and stability, making it suitable for applications in pharmaceutical intermediates or organic synthesis.

Properties

IUPAC Name |

methyl 2-phenylethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-11-9(10)7-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOCTNKCUZZJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498103 | |

| Record name | Methyl 2-phenylethanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39496-45-2 | |

| Record name | 39496-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-phenylethanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-phenylethanecarboximidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenylacetimidate hydrochloride can be synthesized through the reaction of phenylacetonitrile with methanol in the presence of hydrochloric acid. The reaction typically involves cooling the mixture to a low temperature (around -5 to 0°C) and then passing dry hydrogen chloride gas through the solution . The resulting product is then crystallized to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of methyl 2-phenylacetimidate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and controlled conditions to ensure the purity and yield of the product. The crystallized product is then purified and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylacetimidate hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce phenylacetic acid and methanol.

Substitution: It can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of methyl 2-phenylacetimidate hydrochloride include water (for hydrolysis), nucleophiles such as amines or alcohols (for substitution), and oxidizing or reducing agents (for oxidation and reduction reactions). The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of methyl 2-phenylacetimidate hydrochloride include phenylacetic acid, various substituted imidates, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-phenylacetimidate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of biochemical pathways and as a tool for modifying biological molecules.

Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of methyl 2-phenylacetimidate hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The imidate group can participate in various reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Functional Group and Structural Variations

The following compounds share structural or functional similarities with methyl 2-phenylacetimidate hydrochloride:

Structural Implications :

- Acetimidate vs. Carboxylic Acid: The imidate ester group in methyl 2-phenylacetimidate hydrochloride is more reactive toward nucleophiles compared to the carboxylic acid in 2-(methylamino)-2-phenylacetic acid hydrochloride, making the former a better candidate for condensation reactions .

- Substituent Effects : Derivatives like 6b and 6e () feature methoxyphenyl and indole groups, which increase steric bulk and polarity. For example, 6b exhibits an Rf value of 0.33 (ethyl acetate/hexane, 1:5), while simpler analogs like 6c (Rf = 0.43) show higher mobility due to reduced polarity .

Key Observations :

- Methoxy Groups: Compounds with methoxyphenyl substituents (e.g., 6b, 6e) achieve higher yields (74–87%) compared to non-methoxy analogs (e.g., 6c, 56%), likely due to improved electron-donating effects stabilizing intermediates .

- Polarity : Lower Rf values (e.g., 0.33 for 6b vs. 0.43 for 6c ) correlate with increased polarity from methoxy groups, influencing chromatographic behavior.

Spectral and Analytical Data Comparison

Infrared (IR) Spectroscopy :

NMR Spectroscopy :

- 1H NMR : Methyl 2-phenylacetimidate derivatives display singlet peaks for methyl ester protons (~3.7 ppm) and aromatic protons (6.8–7.5 ppm). For example, 6b shows a singlet at 3.72 ppm for the OCH₃ group .

- 13C NMR : Imidate carbonyl carbons appear at ~160–165 ppm, while carboxylic acid derivatives (e.g., ) show carbonyl signals at ~170–175 ppm .

Biological Activity

Methyl 2-phenylacetimidate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

Methyl 2-phenylacetimidate hydrochloride is an imidate derivative characterized by the following chemical structure:

- Chemical Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

The compound features a phenyl group attached to a 2-phenylacetimidate moiety, which is responsible for its biological properties.

Research indicates that methyl 2-phenylacetimidate hydrochloride may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Interaction with Biological Targets : It may interact with specific receptors or proteins, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

A significant area of research has focused on the anticancer properties of methyl 2-phenylacetimidate hydrochloride. In vitro studies have demonstrated its effectiveness against various cancer cell lines, as summarized in Table 1.

These results indicate that methyl 2-phenylacetimidate hydrochloride has potent anticancer activity, particularly against HeLa cells.

Enzyme Inhibition Studies

In addition to anticancer effects, methyl 2-phenylacetimidate hydrochloride has been evaluated for its ability to inhibit specific enzymes. For instance:

- PI3Kα Inhibition : The compound showed an IC50 of approximately 3.41 nM against PI3Kα, indicating strong inhibition .

- mTOR Inhibition : Similarly, it exhibited an IC50 of around 8.45 nM against mTOR .

These findings suggest that methyl 2-phenylacetimidate hydrochloride may play a role in modulating pathways involved in cell growth and proliferation.

Study on Anticancer Efficacy

A notable study evaluated the anticancer efficacy of methyl 2-phenylacetimidate hydrochloride in a murine model. The results indicated significant tumor reduction compared to control groups, with a notable increase in apoptosis markers in treated tissues. This study underscores the potential of this compound as a therapeutic agent in cancer treatment.

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of methyl 2-phenylacetimidate hydrochloride revealed favorable absorption characteristics when administered orally. Its bioavailability was assessed using animal models, showing efficient systemic circulation and tissue distribution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.